Methyl 6-oxo-5,6,7,8-tetrahydroquinazoline-2-carboxylate
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Overview
Description
Methyl 6-oxo-5,6,7,8-tetrahydroquinazoline-2-carboxylate is a chemical compound with the molecular formula C10H10N2O3 and a molecular weight of 206.20 g/mol . It belongs to the class of quinazoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinazoline derivatives, including methyl 6-oxo-5,6,7,8-tetrahydroquinazoline-2-carboxylate, typically involves the condensation of anthranilic acid derivatives with various reagents. One common method involves refluxing a mixture of anthranilic acid with acetic anhydride in acetic acid to form benzoxazinone intermediates, which can then be further reacted to form the desired quinazoline derivative .
Industrial Production Methods
Industrial production methods for quinazoline derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-oxo-5,6,7,8-tetrahydroquinazoline-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding dihydroquinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield quinazoline N-oxides, while reduction reactions produce dihydroquinazoline derivatives .
Scientific Research Applications
Methyl 6-oxo-5,6,7,8-tetrahydroquinazoline-2-carboxylate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of methyl 6-oxo-5,6,7,8-tetrahydroquinazoline-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. This can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methyl 6-oxo-5,6,7,8-tetrahydroquinazoline-2-carboxylate include other quinazoline derivatives, such as:
Quinazolinone: Known for its sedative and hypnotic properties.
Dihydroquinazoline: Studied for its potential as an anticancer agent.
Quinazoline N-oxide: Investigated for its antibacterial and antifungal activities.
Uniqueness
This compound is unique due to its specific molecular structure, which allows it to interact with a wide range of biological targets. This makes it a valuable compound for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C10H10N2O3 |
---|---|
Molecular Weight |
206.20 g/mol |
IUPAC Name |
methyl 6-oxo-7,8-dihydro-5H-quinazoline-2-carboxylate |
InChI |
InChI=1S/C10H10N2O3/c1-15-10(14)9-11-5-6-4-7(13)2-3-8(6)12-9/h5H,2-4H2,1H3 |
InChI Key |
PFHMLCNWVZWMDT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC=C2CC(=O)CCC2=N1 |
Origin of Product |
United States |
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